molecular formula C15H12I2O4 B2571194 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid methyl ester CAS No. 33927-09-2

3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid methyl ester

Cat. No.: B2571194
CAS No.: 33927-09-2
M. Wt: 510.066
InChI Key: BDXPYXUQAYIUFG-UHFFFAOYSA-N
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Description

3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid methyl Ester (DIME) is a hormonally inactive structural analog of thyroid hormones that has demonstrated significant and selective tumoricidal action in biomedical research . Its primary characterized mechanism of action is the disruption of microtubule assembly, particularly during the anaphase stage of cell division . This intervention prepares cells for a G2/M block, leads to multinucleation through abnormal cell division, and ultimately triggers caspase-3 mediated apoptosis, a primary pathway for programmed cell death . Research indicates that DIME exhibits a notable cooperative effect with other microtubule-targeting agents like vincristine, defining mutually exclusive cellular sites and confirming tubulin as a primary drug target . A key characteristic of DIME is its selective toxicity profile. While it is highly cytotoxic to a broad spectrum of human cancer cells at low micromolar concentrations (I-50 at or below 1.0 µM), it shows an absence of significant in vivo toxicity . This selectivity appears to be due to differential cellular uptake and the presence of esterase activity; most tumor cells, with the exception of some lung cancer lines, have negligible esterase activity and thus do not hydrolyze DIME, whereas normal tissue cells actively hydrolyze the compound, rendering it inactive . The non-hydrolyzable ethanone analog of DIME, known as DIPE, has been developed and is equally effective across all tested tumor cell lines, including those resistant to DIME . Given its defined mechanisms, DIME serves as a valuable research tool for investigating mitosis, microtubule dynamics, and apoptosis-mediated cell death in malignant cells.

Properties

IUPAC Name

methyl 3,5-diiodo-4-(4-methoxyphenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12I2O4/c1-19-10-3-5-11(6-4-10)21-14-12(16)7-9(8-13(14)17)15(18)20-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXPYXUQAYIUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2I)C(=O)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12I2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-4(4’-methoxyphenoxy)benzoic acid methyl ester typically involves the iodination of 4-(4’-methoxyphenoxy)benzoic acid methyl ester. The reaction conditions often include the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to facilitate the iodination process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness:

Biological Activity

3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid methyl ester (DIMBOA), with the CAS number 33927-09-2, is a synthetic organic compound characterized by its unique molecular structure, which includes two iodine atoms and a methoxyphenoxy group. Its molecular formula is C15H12I2O4C_{15}H_{12}I_2O_4 and it has a molecular weight of approximately 510.06 g/mol. The compound has garnered attention in biomedical research due to its potential biological activities, particularly in cancer treatment.

DIMBOA exhibits its biological effects primarily through mitochondrial inhibition . It binds to mitochondria, disrupting adenosine triphosphate (ATP) production, which is crucial for cellular energy metabolism. This inhibition leads to:

  • Cell cycle arrest : DIMBOA has been shown to interfere with cell cycle regulation, leading to apoptosis in cancer cells.
  • Inhibition of angiogenesis : The compound inhibits the formation of new blood vessels that tumors require for growth.

In Vitro Studies

Research indicates that DIMBOA effectively inhibits the growth of various cancer cell lines. For instance:

  • In studies involving R3230Ac mammary carcinoma in Fischer 344 rats, DIMBOA demonstrated significant anti-tumor activity by reducing tumor size and inhibiting angiogenesis .
  • A study reported that DIMBOA induces autophagy-mediated cell death in cancer cells, suggesting a dual mechanism involving both apoptosis and autophagy .

Comparative Efficacy

The efficacy of DIMBOA has been compared with other similar compounds:

Compound NameMechanism of ActionTumor TypeIC50 (µM)
DIMBOAMitochondrial inhibitionR3230Ac mammary carcinomaNot specified
3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acidSimilar structure without methyl esterVarious tumorsNot specified
3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid ethyl esterSimilar structure with ethyl esterVarious tumorsNot specified

Case Study 1: Antitumor Activity in Animal Models

In a controlled study on Fischer 344 rats with induced mammary carcinoma, administration of DIMBOA resulted in:

  • Significant reduction in tumor volume .
  • Decreased vascularization within tumors, indicating effective inhibition of angiogenesis.

Case Study 2: Cellular Mechanisms

In vitro experiments using human cancer cell lines showed that:

  • DIMBOA treatment resulted in increased markers of apoptosis (e.g., caspase activation).
  • The compound also induced autophagy, evidenced by increased LC3-II levels and decreased p62 accumulation .

Safety Profile

DIMBOA has been reported to have minimal adverse effects on normal cells. It does not significantly affect normal fibroblasts or antigen-presenting cells, indicating a favorable safety profile for potential therapeutic use .

Q & A

Q. What is the established synthetic pathway for 3,5-diiodo-4(4'-methoxyphenoxy)benzoic acid methyl ester, and what critical intermediates are involved?

The synthesis involves sequential functionalization of the benzoic acid core. A nitro precursor (e.g., methyl 3-nitro-4-(4'-methoxyphenoxy)benzoate) is catalytically reduced to an amine intermediate, followed by tetrazotization and iodide substitution to introduce iodine atoms. Final cleavage of the methyl ester and methoxy group using hydriodic acid (HI) yields the target compound . Key intermediates include the nitro derivative, tetrazotized amine, and iodinated ester.

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

  • Chromatography : Reverse-phase HPLC or GC with retention time comparisons (e.g., methyl benzoate derivatives exhibit retention factors of 0.62–1.47 under specific solvent conditions) .
  • Spectroscopy : 1^1H NMR (200 MHz in DMSO-d6_6) to confirm substituent integration and coupling patterns. FT-IR for ester carbonyl (1705 cm1^{-1}) and hydroxyl groups (broad ~3200 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS to validate molecular weight (expected ~500 g/mol based on structural analogs) .

Q. How should researchers handle and store this compound to ensure stability?

Store at 0–6°C in airtight, light-protected containers. Similar iodinated esters degrade under prolonged exposure to moisture or elevated temperatures. Recrystallization from ethanol/water mixtures (1:3 v/v) is recommended for purification .

Q. What solvent systems are optimal for recrystallizing this ester?

Ethanol-water mixtures (70–80% ethanol) are effective for recrystallization, yielding high-purity crystals (>97%) with minimal residual solvents. Avoid DMSO due to potential ester hydrolysis .

Advanced Research Questions

Q. How does the choice of iodination reagents impact the regioselectivity of substitution in the synthesis?

Tetrazotization followed by NaI generates regioselective diiodination at the 3,5-positions. Alternative methods (e.g., direct electrophilic iodination) risk meta/para scrambling. Kinetic studies suggest NaI in acidic media minimizes side reactions (e.g., de-esterification) .

Q. What mechanistic role does hydriodic acid (HI) play in the final cleavage step?

HI simultaneously cleaves the methyl ester (via acid-catalyzed hydrolysis) and the methoxy group (via nucleophilic substitution). Excess HI (48% w/w) at 80–100°C ensures complete deprotection. Monitor reaction progress via TLC (hexane/EtOAc 3:1, Rf_f ~0.62) to avoid over-degradation .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar benzoic acid esters?

  • Comparative assays : Test the compound alongside analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid methyl ester) under identical conditions to isolate substituent effects .
  • Dose-response studies : Address discrepancies in IC50_{50} values by standardizing cell lines and assay protocols (e.g., enzyme inhibition assays at pH 7.4) .

Q. What computational tools are suitable for predicting the compound’s reactivity or binding affinity?

  • QSAR modeling : Use descriptors like logP, molar refractivity, and H-bond donor/acceptor counts to predict pharmacokinetic properties.
  • Molecular docking : Compare binding modes with salicylic acid derivatives in cyclooxygenase (COX) active sites to hypothesize anti-inflammatory potential .

Q. How can researchers mitigate isomer formation during synthesis?

  • Temperature control : Maintain reaction temperatures below 45°C during coupling steps to prevent Fries rearrangement or ester migration .
  • Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers if asymmetric synthesis introduces stereocenters .

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